molecular formula C16H16N4O4 B7093549 Methyl 6-(3-anilinoazetidin-1-yl)-5-nitropyridine-2-carboxylate

Methyl 6-(3-anilinoazetidin-1-yl)-5-nitropyridine-2-carboxylate

Cat. No.: B7093549
M. Wt: 328.32 g/mol
InChI Key: CJHXKMRFZUJQCS-UHFFFAOYSA-N
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Description

Methyl 6-(3-anilinoazetidin-1-yl)-5-nitropyridine-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(3-anilinoazetidin-1-yl)-5-nitropyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3-(azetidin-1-yl)aniline, which is then reacted with 6-bromo-5-nitropyridine-2-carboxylate under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods can also aid in identifying the most effective reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(3-anilinoazetidin-1-yl)-5-nitropyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include LiAlH4 and sodium borohydride (NaBH4).

    Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the azetidine ring.

Scientific Research Applications

Methyl 6-(3-anilinoazetidin-1-yl)-5-nitropyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-(3-anilinoazetidin-1-yl)-5-nitropyridine-2-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the azetidine ring can interact with biological macromolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(azetidin-1-yl)aniline: A precursor in the synthesis of the target compound.

    6-bromo-5-nitropyridine-2-carboxylate: Another precursor used in the synthesis.

    3-[(azetidin-1-yl)methyl]aniline: A structurally similar compound with different functional groups.

Uniqueness

Methyl 6-(3-anilinoazetidin-1-yl)-5-nitropyridine-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

methyl 6-(3-anilinoazetidin-1-yl)-5-nitropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-24-16(21)13-7-8-14(20(22)23)15(18-13)19-9-12(10-19)17-11-5-3-2-4-6-11/h2-8,12,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHXKMRFZUJQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])N2CC(C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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